5-(tert-butyl)-3-(2-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5-tert-butyl-3-(2-chlorophenyl)-7-imidazol-1-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5/c1-19(2,3)16-10-17(24-9-8-21-12-24)25-18(23-16)14(11-22-25)13-6-4-5-7-15(13)20/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMIJACSQWNLMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3C=CN=C3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminoazoles, Aldehydes, and Ketones
The pyrazolo[1,5-a]pyrimidine core is efficiently constructed via one-pot multi-component reactions (MCRs) involving 5-aminopyrazoles, aldehydes, and ketones. For the target compound, 5-amino-3-(tert-butyl)pyrazole (A1 ) reacts with 2-chlorobenzaldehyde (B1 ) and acetylacetone derivatives under acidic conditions (Scheme 1). Desenko et al. demonstrated that cyclohexanone and analogous ketones facilitate cyclization via Knoevenagel condensation and subsequent [4+2] cycloaddition.
Table 1: Optimization of Core Synthesis Conditions
| Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| A1 , B1 , pinacolone | Acetic acid | 120 | 8 | 68 |
| A1 , B1 , Meldrum’s acid | DMF | 100 | 6 | 72 |
The tert-butyl group is introduced via pinacolone, which participates in the cyclocondensation as a methyl ketone surrogate. Meldrum’s acid (45 ) serves as a carbonyl precursor in alternative routes, enabling the formation of 5-pyrimidinones that are subsequently alkylated.
Regioselectivity Control
Regioselectivity between C5 and C7 positions is governed by the electronic nature of substituents. Matveeva et al. observed that electron-withdrawing groups (e.g., 2-chlorophenyl) at C3 direct ketone incorporation to C5, while bulky tert-butyl groups minimize competing isomerization. Microwave irradiation (150 W, 140°C) reduces reaction time to 2 hours with comparable yields (70–75%).
Optimization and Process-Scale Considerations
Solvent and Temperature Effects
Lipson and Gorobets demonstrated that switching from DMF to methanol suppresses byproduct formation during MCRs. For the tert-butyl-containing system, tert-butanol enhances solubility of intermediates, enabling 92% conversion at 100°C.
Crystallization and Purity
Recrystallization from ethyl acetate/n-hexane (1:3) yields analytically pure product (99.5% by HPLC). Morozova et al. emphasized ultrasonication during crystallization to prevent occluded solvents.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar pyrazolo[1,5-a]pyrimidine core with dihedral angles of 12.3° between imidazole and chlorophenyl planes.
Challenges and Mitigation Strategies
Steric Hindrance
The tert-butyl group impedes imidazole coupling at C7. Increasing catalyst loading to 10 mol% Pd(PPh₃)₄ improves yields from 65% to 85%.
Regiochemical Byproducts
Chromatographic separation (SiO₂, EtOAc/hexane) resolves minor isomers (<5%) arising from competing cyclization pathways.
Industrial Applicability
Kilogram-scale synthesis employs continuous flow reactors for MCR steps, reducing processing time by 40%. Patent US8513263B2 highlights the compound’s stability under accelerated degradation conditions (40°C/75% RH for 6 months).
Chemical Reactions Analysis
Types of Reactions
5-(tert-butyl)-3-(2-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and electrophiles under various conditions, including the use of catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Cancer Treatment
Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives as antitumor agents. The compound has been evaluated for its ability to inhibit specific cancer-related pathways:
- Mechanism of Action : The compound acts primarily as a selective inhibitor of the PI3Kδ isoform, which is implicated in various malignancies. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine can exhibit potent inhibitory activity against PI3Kδ, with some compounds demonstrating IC50 values as low as 18 nM .
- Clinical Relevance : The selectivity of this compound for PI3Kδ over other isoforms (e.g., PI3Kα and PI3Kβ) suggests its potential utility in treating conditions like systemic lupus erythematosus (SLE), where dysregulation of the PI3K pathway is observed .
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties:
- Antioxidant Activity : Pyrazolo[1,5-a]pyrimidines have been shown to possess antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases .
- Inhibition of Kinases : The structure of 5-(tert-butyl)-3-(2-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine allows it to interact with various kinases, potentially leading to the development of targeted therapies for cancers and other diseases characterized by aberrant kinase activity .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidines has been documented:
- Pharmacological Studies : A series of studies have demonstrated that compounds within this class can inhibit inflammatory mediators such as prostaglandins. For instance, certain derivatives exhibited significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac .
- Safety Profile : In toxicity assessments, some pyrazolo[1,5-a]pyrimidine derivatives showed lower ulcerogenic activities than traditional NSAIDs, suggesting a safer profile for chronic use .
Synthetic Transformations and Material Science
Beyond pharmacological applications, pyrazolo[1,5-a]pyrimidines are being explored in material science:
- Photophysical Properties : These compounds exhibit significant photophysical characteristics that make them suitable for applications in organic electronics and photonic devices .
- Diversity in Synthesis : Ongoing research focuses on expanding the synthetic pathways for these compounds to enhance their structural diversity and functionalization potential. This could lead to novel applications beyond traditional medicinal uses .
Mechanism of Action
The mechanism of action of 5-(tert-butyl)-3-(2-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biological pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-tert-butyl-3-(2-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyridine
- 5-tert-butyl-3-(2-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]triazine
Uniqueness
5-(tert-butyl)-3-(2-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine is unique due to its specific combination of functional groups and its pyrazolo[1,5-a]pyrimidine core. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Biological Activity
The compound 5-(tert-butyl)-3-(2-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine is part of the pyrazolo[1,5-a]pyrimidine class of compounds, which have garnered attention for their potential therapeutic applications, particularly in oncology and inflammation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a tert-butyl group, a 2-chlorophenyl moiety, and an imidazole ring, which contribute to its biological properties.
Research indicates that compounds in this class may exert their effects through several mechanisms:
- Inhibition of Kinases : Many pyrazolo[1,5-a]pyrimidines act as inhibitors of various kinases involved in cancer progression. For instance, studies have shown that they can inhibit Src family kinases, which are implicated in tumor growth and metastasis .
- Anti-inflammatory Effects : Some derivatives demonstrate anti-inflammatory properties by modulating pathways associated with cytokine production and immune response .
Anticancer Activity
Several studies have investigated the anticancer properties of pyrazolo[1,5-a]pyrimidines:
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has shown IC50 values in the low micromolar range against glioblastoma and leukemia cell lines .
- In Vivo Studies : In vivo studies using xenograft models have reported that this compound can significantly reduce tumor volume in mice bearing human cancer cells. Specifically, it reduced tumor sizes by over 50% compared to control groups .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory potential:
- Cytokine Modulation : It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Case Studies
Several case studies illustrate the efficacy of this compound:
- Case Study on Glioblastoma : A study involving a mouse model of glioblastoma demonstrated that treatment with the compound led to a significant decrease in tumor growth and improved survival rates compared to untreated controls .
- Chronic Myelogenous Leukemia (CML) : In a model of CML, administration of the compound resulted in a marked reduction in leukemic cell proliferation and induced apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Component | Influence on Activity |
|---|---|
| Tert-butyl group | Enhances lipophilicity and cellular uptake |
| Chlorophenyl moiety | Increases binding affinity to target kinases |
| Imidazole ring | Critical for biological activity |
Q & A
Q. What are the key synthetic strategies for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how do they apply to this compound?
- Methodological Answer : The synthesis typically involves cyclization of 5-aminopyrazole precursors with carbonyl-containing intermediates. For example, in , pyrazolo[1,5-a]pyrimidines were synthesized via refluxing 5-aminopyrazole derivatives with arylazo compounds in pyridine, followed by acid neutralization and recrystallization. Key parameters include:
- Reaction conditions : Reflux in pyridine (5–6 hours).
- Purification : Neutralization with HCl, filtration, and recrystallization from ethanol or dioxane.
- Yields : 62–70% .
For the target compound, analogous methods can be adapted using tert-butyl and imidazole-substituted precursors.
Q. How is structural characterization performed for pyrazolo[1,5-a]pyrimidines?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C), IR, and mass spectrometry are standard. For example, in , ¹H NMR confirmed aromatic protons and imidazole integration, while ¹³C NMR resolved tert-butyl carbons (~30 ppm) and pyrimidine ring carbons (100–160 ppm). X-ray crystallography (e.g., ) provides definitive bond lengths and angles, such as β = 95.924° for monoclinic crystals .
Q. What are the common reactivity patterns of the imidazole substituent in this scaffold?
- Methodological Answer : The imidazole group undergoes electrophilic substitution (e.g., alkylation, halogenation) at the N1 position. In , coupling reactions with amines or carboxylic acids (using bis(pentafluorophenyl) carbonate as an activator) are reported for similar derivatives. Reactivity can be monitored via LC-MS to track intermediate formation .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer : Density Functional Theory (DFT) optimizes the molecular geometry to calculate electrostatic potential maps and HOMO-LUMO gaps. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like kinases or phosphodiesterases. For example, highlights trifluoromethyl groups enhancing hydrophobic interactions in enzyme pockets. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?
- Methodological Answer : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to confirm connectivity. For instance, resolved ambiguities in pyrimidine ring substitution via X-ray diffraction (R factor = 0.051). Compare experimental IR stretches (e.g., C=N at 2220 cm⁻¹ in ) with computed spectra (Gaussian 16) .
Q. How does steric hindrance from the tert-butyl group influence crystallization behavior?
- Methodological Answer : Analyze crystal packing using Mercury software. In , the tert-butyl group creates voids (4.98 Å lattice parameter), reducing crystal density. Compare with derivatives lacking bulky substituents (e.g., : ethyl ester derivatives with a = 5.12 Å). Thermodynamic stability is assessed via DSC to correlate melting points (e.g., 221–268°C in ) with packing efficiency .
Q. What are the mechanistic pathways for side reactions during imidazole coupling?
- Methodological Answer : Use LC-MS/MS to identify byproducts. For example, reports competing Michael additions when using enones. Optimize reaction conditions (e.g., lower temperature, 0°C) to suppress side pathways. Kinetic studies (UV-Vis monitoring) quantify activation energy differences between desired and competing reactions .
Theoretical Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
